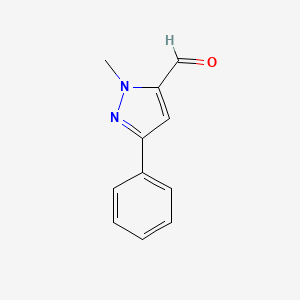

![molecular formula C16H20ClNO B1311526 Benzyl-[1-(5-methyl-furan-2-YL)-but-3-enyl]-amine hydrochloride CAS No. 1052536-24-9](/img/structure/B1311526.png)

Benzyl-[1-(5-methyl-furan-2-YL)-but-3-enyl]-amine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Benzyl-[1-(5-methyl-furan-2-YL)-but-3-enyl]-amine hydrochloride” is a biochemical used for proteomics research . It has a molecular formula of C16H19NO HCl and a molecular weight of 277.8 .

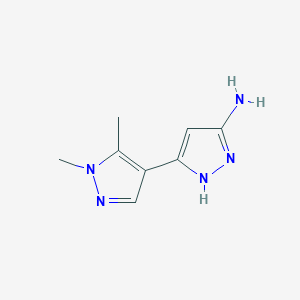

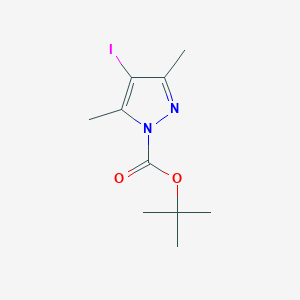

Molecular Structure Analysis

The molecular structure of “Benzyl-[1-(5-methyl-furan-2-YL)-but-3-enyl]-amine hydrochloride” consists of a benzyl group attached to a but-3-enyl chain, which is further connected to a 5-methyl-furan-2-YL group . The compound has a molecular formula of C16H19NO and a monoisotopic mass of 241.146667 Da .Applications De Recherche Scientifique

Synthesis Techniques

- A novel enantioselective synthesis method for furan-2-yl amines and amino acids was developed, featuring oxazaborolidine-catalyzed enantioselective reduction of O-benzyl furan-2-yl ketone oximes to corresponding chiral amines, with potential implications for producing enantiomerically pure derivatives of Benzyl-[1-(5-methyl-furan-2-YL)-but-3-enyl]-amine hydrochloride (Demir et al., 2003).

Biological Activities

- Research into furan derivatives highlights their potential antimicrobial and nematicidal activities. One study synthesized a series of compounds showing significant activity against various bacterial and fungal strains, as well as nematodes, suggesting potential applications in developing bioactive agents related to Benzyl-[1-(5-methyl-furan-2-YL)-but-3-enyl]-amine hydrochloride (C. S. Reddy et al., 2010).

- Another study focused on the synthesis of methyl-5-(hydroxymethyl)-2-furan carboxylate derivatives, including an amine derivative with potent cytotoxicity against cancer cell lines, indicating the relevance of furan-based compounds in cancer research (Weerachai Phutdhawong et al., 2019).

Chemical Transformations

- The development of a method for the synthesis of 2-methyl-1-[(5-methylfuran-2-yl)methyl]-1H-benzimidazoles via intramolecular cyclization of vicinal N-[(5-methylfuran-2-yl)methyl]aminoanilides demonstrates the versatility of furan derivatives in synthesizing heterocyclic compounds, which could extend to the synthesis of Benzyl-[1-(5-methyl-furan-2-YL)-but-3-enyl]-amine hydrochloride (T. Stroganova et al., 2013).

Methodological Advances

- Iron-catalyzed direct amination of benzyl alcohols to benzylamines provides a sustainable methodology that could potentially be applied to the synthesis of Benzyl-[1-(5-methyl-furan-2-YL)-but-3-enyl]-amine hydrochloride, highlighting advances in green chemistry and catalysis (Tao Yan et al., 2016).

Propriétés

IUPAC Name |

N-benzyl-1-(5-methylfuran-2-yl)but-3-en-1-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO.ClH/c1-3-7-15(16-11-10-13(2)18-16)17-12-14-8-5-4-6-9-14;/h3-6,8-11,15,17H,1,7,12H2,2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZDPFTLCKNKUKR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C(CC=C)NCC2=CC=CC=C2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80429558 |

Source

|

| Record name | BENZYL-[1-(5-METHYL-FURAN-2-YL)-BUT-3-ENYL]-AMINE HYDROCHLORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80429558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.79 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl-[1-(5-methyl-furan-2-YL)-but-3-enyl]-amine hydrochloride | |

CAS RN |

1052536-24-9 |

Source

|

| Record name | BENZYL-[1-(5-METHYL-FURAN-2-YL)-BUT-3-ENYL]-AMINE HYDROCHLORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80429558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-methyl-1H-imidazo[4,5-b]pyridine](/img/structure/B1311445.png)

![N-[4-(2-Furyl)benzyl]-N-methylamine](/img/structure/B1311467.png)

![N-Methyl-N-[3-(2-morpholin-4-ylethoxy)benzyl]amine](/img/structure/B1311469.png)

![N-Methyl-N-[3-(piperidin-1-ylmethyl)benzyl]amine](/img/structure/B1311471.png)